2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole 2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17579020
InChI: InChI=1S/C12H10N2O3/c1-7-6-9(8(2)16-7)11-13-14-12(17-11)10-4-3-5-15-10/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC17579020

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole -

Specification

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name 2-(2,5-dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C12H10N2O3/c1-7-6-9(8(2)16-7)11-13-14-12(17-11)10-4-3-5-15-10/h3-6H,1-2H3
Standard InChI Key ZYDFPDRNDGWQGK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(O1)C)C2=NN=C(O2)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates two distinct heterocyclic systems: a 1,3,4-oxadiazole core substituted at positions 2 and 5 with furan derivatives. The 2,5-dimethylfuran-3-yl group at position 2 and the furan-2-yl group at position 5 create a planar yet sterically diverse framework. Key structural features include:

PropertyValue
Molecular FormulaC12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight230.22 g/mol
IUPAC Name2-(2,5-dimethylfuran-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
SMILESCC1=CC(=C(O1)C)C2=NN=C(O2)C3=CC=CO3
InChI KeyZYDFPDRNDGWQGK-UHFFFAOYSA-N

The oxadiazole ring’s electron-deficient nature, combined with the electron-rich furan moieties, suggests potential for π-π stacking interactions and hydrogen bonding, which are critical in biological targeting.

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous oxadiazole derivatives provide insight into expected patterns:

  • IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-O (1200–1300 cm1^{-1}) bonds .

  • 1^1H NMR: Resonances for furan protons (δ 6.2–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 230.22 with fragmentation patterns corresponding to furan and oxadiazole cleavage.

Synthetic Methodologies

Condensation-Based Synthesis

The primary route involves cyclocondensation of furan-3-carbohydrazide with furan-2-carboxylic acid derivatives under acidic conditions. A representative protocol includes:

  • Hydrazide Formation: Reaction of methyl furan-3-carboxylate with hydrazine hydrate.

  • Cyclization: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) or polyphosphoric acid (PPA) to form the oxadiazole ring .

Alternative Pathways

Recent studies on analogous compounds highlight microwave-assisted synthesis and solvent-free conditions to improve yields (e.g., 75–85% in 2–4 hours) . For example, the use of POCl3\text{POCl}_3-mediated cyclization at 80°C for 4 hours achieved an 85% yield in a related naphthofuran-oxadiazole hybrid .

Biological Activities and Mechanisms

Antioxidant Properties

Structural analogs bearing phenolic or trihydroxyphenyl groups exhibit significant radical scavenging activity (IC50_{50}: 12–45 µM in DPPH assays) . While this compound lacks hydroxyl groups, its furan-oxadiazole system may quench radicals through electron transfer mechanisms .

Anticancer Prospects

Though untested, the compound’s planar structure aligns with DNA intercalators like doxorubicin. Molecular modeling could predict affinity for topoisomerase II or kinase targets.

Applications and Industrial Relevance

Pharmaceutical Development

  • Antimicrobial Agents: Potential lead for multidrug-resistant infections.

  • Antioxidant Therapeutics: Mitigation of oxidative stress in neurodegenerative diseases .

  • Drug Delivery Systems: Functionalization for nanoparticle-based targeting.

Materials Science

  • Organic Semiconductors: Conjugated π-system for charge transport.

  • Coordination Polymers: Metal-organic frameworks (MOFs) leveraging N and O donors.

Future Research Directions

  • In Vivo Toxicity Studies: Acute and chronic exposure assessments.

  • Structure-Activity Relationship (SAR): Modifying methyl groups or introducing halogens.

  • Computational Studies: Molecular dynamics simulations to optimize target binding .

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